molecular formula C16H17NO5S B2479170 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034302-96-8

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2479170
CAS No.: 2034302-96-8
M. Wt: 335.37
InChI Key: BEDZJPOMWBIQPL-UHFFFAOYSA-N
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Description

This compound is a benzodioxole-based carboxamide featuring a thiophene moiety and a hydroxyethoxy side chain. The hydroxyethoxy group may enhance solubility, while the thiophenyl and benzodioxole moieties are common in molecules with DNA-binding or enzyme-inhibitory properties .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c18-5-6-20-14(15-2-1-7-23-15)9-17-16(19)11-3-4-12-13(8-11)22-10-21-12/h1-4,7-8,14,18H,5-6,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDZJPOMWBIQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CS3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the thiophene ring: This step might involve the use of thiophene-2-carboxylic acid or its derivatives.

    Attachment of the hydroxyethoxy group: This can be done through etherification reactions.

    Formation of the carboxamide group: This step involves the reaction of the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the hydroxyethoxy group.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: In the development of organic electronic materials, such as organic semiconductors or conductive polymers.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, molecular docking, and in vivo studies.

Comparison with Similar Compounds

Key Observations :

  • Substitution Patterns : HSD-2 and HSD-4 () demonstrate that methoxy substitutions on the phenyl ring influence crystallinity and yield, whereas the target compound’s hydroxyethoxy group may improve aqueous solubility.
  • Synthetic Complexity : Compound 43 () exhibits lower yield (21%) due to multi-step coupling reactions, suggesting that the target compound’s synthesis may require optimized hydroxylation steps.

Metabolic and Toxicological Profiles

  • N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (): Rapid metabolism in rat hepatocytes without amide hydrolysis products, indicating metabolic resistance of the benzodioxole-carboxamide core.
  • FEMA 4232 (N-(heptan-4-yl) analog, ): Undergoes cytochrome P450-mediated oxidation, followed by glucuronidation/sulfation, a pathway likely shared by the target compound due to structural similarities.

Pharmacological Activity

  • Anticancer Potential: Benzothiophene acrylonitrile derivatives () with GI50 values <10 nM highlight the importance of heterocyclic moieties (e.g., thiophene) in cytotoxicity. The target compound’s thiophene group may confer similar activity.
  • Neurological Applications : HPPE (), a hydroxyethoxy-containing BACH1 inhibitor, demonstrates neuroprotective effects. The target compound’s hydroxyethoxy side chain may enable analogous enzyme interactions.

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole core, a thiophene ring , and a hydroxyethoxy side chain. These structural elements contribute to its unique chemical behavior and biological activity. The molecular formula is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S with a molecular weight of approximately 345.39 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.

CompoundIC50 (µM)Cell Line
Doxorubicin7.46 (HepG2)Standard Drug
This compoundTBDTBD
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38 (HepG2), 1.54 (HCT116), 4.52 (MCF7)Related Compound

The SRB assay demonstrated that many synthesized derivatives showed lower IC50 values compared to standard anticancer drugs, suggesting a promising therapeutic index for further development .

The mechanisms through which this compound exerts its anticancer effects are not fully elucidated but can be inferred from related studies:

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells by modulating proteins involved in the mitochondrial pathway such as Bax and Bcl-2.
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle at various phases, contributing to their antiproliferative effects .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,4-dihydrobenzo[b][1,4]dioxepineSimilar core; different thiophene substitutionAntimicrobial
Thiophene-based sulfonamidesContains thiophene and sulfonamide groupsAntimicrobial and anti-inflammatory
Benzoxazepine derivativesLacks hydroxyethoxy groupAnticancer and anti-inflammatory

The unique combination of functional groups in this compound may enhance its biological activity compared to these structurally similar compounds .

Case Studies

In one notable study involving benzo[d][1,3]dioxole derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values lower than those of established chemotherapeutics . These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential.

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